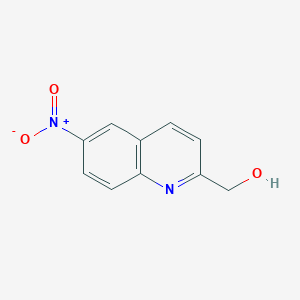

(6-Nitroquinolin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-nitroquinolin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYYLMAWYVNLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CO)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475506 | |

| Record name | 2-HYDROXYMETHYL-6-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889944-45-0 | |

| Record name | 2-HYDROXYMETHYL-6-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Nitroquinolin-2-yl)methanol chemical properties and structure

An In-Depth Technical Guide to (6-Nitroquinolin-2-yl)methanol: Properties, Structure, and Synthetic Considerations

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of pharmacologically active compounds.[1][2] Quinoline derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][3][4] The specific therapeutic potential of a quinoline derivative is profoundly influenced by the nature and placement of substituents on its heterocyclic ring system.[3]

This guide provides a comprehensive technical overview of a specific, under-researched derivative: (6-Nitroquinolin-2-yl)methanol (CAS No. 889944-45-0). While direct literature on this compound is sparse, its structure suggests significant potential as a versatile intermediate for drug discovery and development. By examining its constituent parts—the quinoline core, the electron-withdrawing nitro group at the 6-position, and the reactive methanol group at the 2-position—we can infer its chemical behavior, propose synthetic strategies, and outline its potential applications for researchers in medicinal chemistry and pharmacology.

Part 1: Molecular Structure and Physicochemical Properties

The structure of (6-Nitroquinolin-2-yl)methanol combines the aromatic, heterocyclic quinoline core with two key functional groups that dictate its reactivity and potential biological interactions. The nitro group at the C-6 position is strongly electron-withdrawing, influencing the electron density of the entire ring system. The hydroxymethyl (methanol) group at the C-2 position provides a site for hydrogen bonding and serves as a versatile chemical handle for derivatization.

Chemical Structure:

Canonical SMILES: C1=CC2=C(C=CC(=N2)CO)C=C1[O-][5]

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of (6-Nitroquinolin-2-yl)methanol, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 889944-45-0 | [5] |

| Molecular Formula | C₁₀H₈N₂O₃ | [5] |

| Molecular Weight | 204.18 g/mol | [5] |

| Exact Mass | 204.05349212 Da | [5] |

| Topological Polar Surface Area (TPSA) | 78.94 Ų | [5] |

| LogP (octanol-water partition coeff.) | 2.15850 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Storage Temperature | Room Temperature (sealed, dry) | [5] |

Part 2: Synthesis and Characterization

Proposed Synthetic Workflow

A logical approach involves a modified Skraup-Doebner-von Miller reaction, which uses an α,β-unsaturated aldehyde or ketone. For this synthesis, acrolein (the simplest α,β-unsaturated aldehyde) would react with 4-nitroaniline. The initial cyclization would yield 6-nitroquinoline. Subsequent selective oxidation of the 2-methyl group, which can be formed in situ or introduced via a related precursor, would yield the desired 2-hydroxymethyl functionality. A more direct, albeit hypothetical, pathway is outlined below.

Caption: Proposed synthetic workflow for (6-Nitroquinolin-2-yl)methanol.

Hypothetical Experimental Protocol

This protocol is a conceptual adaptation and has not been experimentally validated. It requires strict adherence to safety protocols due to the hazardous nature of the reagents.

Objective: To synthesize (6-Nitroquinolin-2-yl)methanol.

Step 1: Synthesis of 6-Nitro-2-methylquinoline (Intermediate)

-

Setup: In a 1L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 4-nitroaniline (0.5 mol).

-

Reagent Addition: Slowly add concentrated sulfuric acid (1.5 mol) while cooling the flask in an ice bath.

-

Reaction Initiation: To the stirred mixture, add glycerol (1.2 mol) followed by a mild oxidizing agent such as arsenic pentoxide or a portion of the starting 4-nitroaniline.

-

Heating: Heat the mixture gently to initiate the reaction. The reaction is highly exothermic and must be controlled carefully. Once initiated, maintain the temperature at 120-130°C for 3-4 hours.

-

Workup: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize with an excess of sodium hydroxide solution to precipitate the crude product.

-

Purification: Filter the crude solid, wash with water, and purify by recrystallization from ethanol to yield the intermediate, 6-nitro-2-methylquinoline.

Step 2: Oxidation to (6-Nitroquinolin-2-yl)methanol

-

Setup: In a flask suitable for reflux, dissolve the 6-nitro-2-methylquinoline intermediate (0.1 mol) in a suitable solvent like dioxane or acetic acid.

-

Oxidant Addition: Add a stoichiometric amount of selenium dioxide (SeO₂), a selective oxidizing agent for methyl groups adjacent to aromatic rings.

-

Reflux: Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.

-

Workup: After cooling, filter off the selenium byproduct. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid using column chromatography on silica gel to obtain pure (6-Nitroquinolin-2-yl)methanol.

Characterization

The final product's identity and purity would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the molecular formula.[7]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch from the methanol, the N-O stretches of the nitro group, and C=N/C=C stretches of the quinoline ring.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Part 3: Potential Applications in Research and Drug Discovery

Given the established pharmacology of quinoline derivatives, (6-Nitroquinolin-2-yl)methanol is not just a chemical entity but a strategic starting point for creating novel therapeutic agents. Its bifunctional nature—a reducible nitro group and a versatile methanol handle—allows for diverse chemical modifications.

Role as a Medicinal Chemistry Scaffold

The compound is an ideal scaffold for generating libraries of new molecules. The two functional groups can be modified independently or sequentially to explore the structure-activity relationship (SAR) of the resulting derivatives.

Caption: Role of the scaffold in a drug discovery workflow.

-

C2-Methanol Group: This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and halides, providing access to a vast chemical space.

-

C6-Nitro Group: The nitro group can be readily reduced to an amine (6-aminoquinolin-2-yl)methanol. This resulting aniline is a key precursor for forming amides, sulfonamides, and ureas, which are common moieties in many approved drugs.

Inferred Pharmacological Potential

-

Anticancer Agents: Many nitroaromatic compounds and quinoline derivatives exhibit anticancer properties.[4][8] This compound could serve as a precursor for kinase inhibitors or DNA-intercalating agents.

-

Anti-inflammatory Agents: Quinoline derivatives have been developed as inhibitors of key inflammatory targets like COX and PDE4.[3]

-

Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones).[1][9] The nitro group itself can contribute to antimicrobial activity, as seen in compounds like nitroxoline.[10]

Part 4: Safety, Handling, and Storage

While specific toxicity data for (6-Nitroquinolin-2-yl)methanol is not available, data from the parent compound, 6-nitroquinoline, should be used to guide handling procedures.

-

Hazard Identification: 6-Nitroquinoline is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7] It is also suspected of causing cancer.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature, as recommended by suppliers.[5]

Conclusion

(6-Nitroquinolin-2-yl)methanol represents a promising yet underexplored molecule in the field of medicinal chemistry. Its structure, featuring the pharmacologically significant quinoline core and two strategically placed, highly reactive functional groups, makes it an excellent scaffold for the synthesis of novel compounds. While further research is needed to elucidate its specific biological activities, its potential as a building block for developing new anticancer, anti-inflammatory, and antimicrobial agents is substantial. This guide provides a foundational resource for researchers looking to leverage this compound in their drug discovery programs.

References

-

(6-Nitroquinolin-2-yl)methanol - LookChem. Available from: [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed. Available from: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available from: [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available from: [Link]

-

A Quinoline Methanol (WR 30090) for Treatment of Acute Malaria - PMC. Available from: [Link]

-

6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. Available from: [Link]

-

Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed. Available from: [Link]

-

6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available from: [Link]

-

2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem. Available from: [Link]

-

Quinoline, 6-nitro- - Substance Details - SRS | US EPA. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. lookchem.com [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. A Quinoline Methanol (WR 30090) for Treatment of Acute Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of (6-Nitroquinolin-2-yl)methanol from 6-nitroquinoline

An In-depth Technical Guide to the Synthesis of (6-Nitroquinolin-2-yl)methanol from 6-Nitroquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3][4]. (6-Nitroquinolin-2-yl)methanol is a valuable functionalized building block for the synthesis of more complex molecules in drug discovery programs. The presence of the nitro group offers a handle for further chemical modification, such as reduction to an amine, while the hydroxymethyl group at the 2-position provides a key site for elaboration or interaction with biological targets. This guide provides a comprehensive, technically detailed pathway for the synthesis of (6-nitroquinolin-2-yl)methanol, commencing from commercially available starting materials. The presented route is a logical, multi-step sequence designed for robustness and adaptability in a research and development setting.

Strategic Overview: A Three-Step Synthetic Pathway

Direct functionalization of the C-2 position of 6-nitroquinoline with a hydroxymethyl group is challenging. A more practical and reliable approach involves the construction of a precursor molecule, 2-methyl-6-nitroquinoline, followed by sequential oxidation and reduction. This three-step strategy provides clear, well-defined transformations with reliable and established methodologies.

Caption: Overall synthetic workflow for (6-Nitroquinolin-2-yl)methanol.

Part 1: Synthesis of the Key Precursor: 2-Methyl-6-nitroquinoline

The synthesis begins with the construction of the quinoline ring system itself, incorporating the necessary methyl and nitro substituents. The Doebner-von Miller reaction is a classic and effective method for this transformation, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

Expertise & Causality: Why the Doebner-von Miller Reaction?

This reaction is a robust choice for generating the 2-methylquinoline scaffold. It proceeds through a series of reactions including Michael addition, cyclization, and dehydration/oxidation to form the aromatic quinoline ring. Using 4-nitroaniline directly incorporates the nitro group at the desired 6-position, avoiding a separate, and potentially less regioselective, nitration step on the pre-formed quinoline ring. Crotonaldehyde serves as the four-carbon source that ultimately forms the pyridine part of the quinoline system, with its methyl group becoming the 2-methyl substituent.

Experimental Protocol: Doebner-von Miller Synthesis

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Crotonaldehyde

-

11 N Sodium Hydroxide (NaOH) solution

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C.

-

Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing solution over a period of time.

-

After the addition is complete, continue to heat the reaction mixture for an additional hour.

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

Carefully neutralize the mixture with an 11 N NaOH solution until a whitish-yellow precipitate of the product is fully formed.

-

Isolate the crude product by filtration.

-

Recrystallize the solid from methanol to yield pure 2-methyl-6-nitroquinoline as a light-yellow solid.

Adapted from the conventional synthesis method described in Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline[5].

Part 2: Oxidation to the Aldehyde Intermediate

The next critical step is the selective oxidation of the activated methyl group at the C-2 position to a formyl group, yielding 6-nitroquinoline-2-carbaldehyde. Selenium dioxide (SeO₂) is the reagent of choice for this transformation.

Expertise & Causality: The Selectivity of Selenium Dioxide

The methyl group at the C-2 position of the quinoline ring is activated due to its proximity to the ring nitrogen. Selenium dioxide is a highly effective and selective oxidizing agent for such activated methyl and methylene groups adjacent to aromatic or carbonyl systems[6]. It reliably converts the methyl group to an aldehyde, with a lower propensity for over-oxidation to the carboxylic acid compared to more aggressive oxidants like potassium permanganate, especially under controlled conditions[7][8]. This chemoselectivity is crucial for obtaining the desired aldehyde intermediate in high yield.

Experimental Protocol: Selenium Dioxide Oxidation

Materials:

-

2-Methyl-6-nitroquinoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitroquinoline (1.0 eq) in anhydrous 1,4-dioxane.

-

Add a stoichiometric amount of selenium dioxide (1.0 - 1.2 eq) to the solution.

-

Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The black precipitate of elemental selenium is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 6-nitroquinoline-2-carbaldehyde.

-

The crude product can be purified by column chromatography on silica gel.

This is a generalized procedure based on the established use of SeO₂ for the oxidation of 2-methylquinolines[2][7][9].

Part 3: Reduction to (6-Nitroquinolin-2-yl)methanol

The final step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and excellent chemoselectivity.

Expertise & Causality: Chemoselectivity of Sodium Borohydride

Sodium borohydride is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols[10]. Crucially for this synthesis, it does not typically reduce less reactive functional groups such as aromatic nitro groups, esters, or the quinoline ring itself under standard conditions (e.g., in an alcohol solvent at room temperature)[1][11]. This high degree of chemoselectivity allows for a clean and efficient conversion of the aldehyde to the desired alcohol without affecting the nitro group, which is preserved for potential future transformations.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. jsynthchem.com [jsynthchem.com]

- 11. studylib.net [studylib.net]

A Comprehensive Technical Guide to (6-Nitroquinolin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (6-Nitroquinolin-2-yl)methanol, a functionalized quinoline of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, a proposed synthetic route with a detailed experimental protocol, and its potential applications based on the known bioactivities of related nitroquinoline frameworks. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.

Core Molecular Identity

(6-Nitroquinolin-2-yl)methanol is a derivative of quinoline, a heterocyclic aromatic compound. The presence of a nitro group at the 6-position and a hydroxymethyl group at the 2-position imparts specific chemical properties that make it a valuable building block in organic synthesis.

| Identifier | Value |

| Chemical Name | (6-Nitroquinolin-2-yl)methanol |

| CAS Number | 889944-45-0 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Canonical SMILES | OCc1nc2ccc(cc2cc1)[O-] |

Synthesis and Characterization

Proposed Synthetic Pathway: Reduction of a Carboxylic Acid

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, a mild and selective reducing agent is preferable to avoid unwanted side reactions with the nitro group. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are well-suited for this purpose.

Reaction Scheme:

Caption: Proposed synthesis of (6-Nitroquinolin-2-yl)methanol.

Detailed Experimental Protocol

This protocol is a robust starting point and may require optimization based on laboratory-specific conditions and reagent purity.

Materials:

-

6-Nitroquinoline-2-carboxylic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-nitroquinoline-2-carboxylic acid (1.0 eq) in anhydrous THF.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex (1.5 - 2.0 eq) dropwise via a syringe.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of a 1 M aqueous HCl solution until gas evolution ceases.

-

Workup: Add water to the reaction mixture and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (6-Nitroquinolin-2-yl)methanol.

Characterization

The successful synthesis of (6-Nitroquinolin-2-yl)methanol should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.[1][2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.[3]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 204.18 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the nitro group (N-O asymmetric and symmetric stretches), and the aromatic C-H and C=C bonds.

Potential Applications in Drug Discovery and Materials Science

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5] The introduction of a nitro group can further modulate these properties and introduce new pharmacological profiles.

Antimicrobial and Anticancer Potential

Nitroquinoline derivatives have been investigated for their antimicrobial and anticancer properties.[6] The nitro group can be bioreduced in hypoxic environments, characteristic of many solid tumors and microbial infections, to generate reactive nitrogen species that can induce cellular damage. Therefore, (6-Nitroquinolin-2-yl)methanol could serve as a valuable intermediate for the synthesis of novel therapeutic agents targeting these conditions.

Precursor for Further Functionalization

The hydroxyl group of (6-Nitroquinolin-2-yl)methanol provides a convenient handle for further chemical modifications. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into an ether or ester, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Workflow for Derivative Synthesis:

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (6-Nitroquinolin-2-yl)methanol: A Technical Guide for Researchers

Molecular Structure and Physicochemical Properties

(6-Nitroquinolin-2-yl)methanol possesses a quinoline core, a bicyclic aromatic heterocycle, substituted with a nitro group at the 6-position and a hydroxymethyl group at the 2-position. These functional groups significantly influence the molecule's spectroscopic and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Exact Mass | 204.0535 g/mol | [1] |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of (6-Nitroquinolin-2-yl)methanol are based on the analysis of 6-nitroquinoline and other substituted quinolines.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the methylene protons of the hydroxymethyl group. The electron-withdrawing nitro group will significantly deshield the protons on the benzene ring portion of the quinoline system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.6-7.8 | d | ~8.5 |

| H-4 | ~8.2-8.4 | d | ~8.5 |

| H-5 | ~8.8-9.0 | d | ~2.5 |

| H-7 | ~8.4-8.6 | dd | ~9.0, 2.5 |

| H-8 | ~8.1-8.3 | d | ~9.0 |

| -CH₂- | ~4.9-5.1 | s | - |

| -OH | Variable | br s | - |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially in the aromatic region where proton signals can be crowded. Deuterated chloroform (CDCl₃) is a common solvent for such compounds, but deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred to better observe the exchangeable hydroxyl proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the nitro group and the nitrogen atom will be significantly influenced.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158-160 |

| C-3 | ~120-122 |

| C-4 | ~136-138 |

| C-4a | ~148-150 |

| C-5 | ~123-125 |

| C-6 | ~145-147 |

| C-7 | ~128-130 |

| C-8 | ~122-124 |

| C-8a | ~149-151 |

| -CH₂OH | ~62-64 |

Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling will provide a spectrum with single lines for each carbon. For unambiguous assignment, advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of (6-Nitroquinolin-2-yl)methanol in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse, a relaxation delay of 2-5 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a 30-45° pulse width and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at an m/z corresponding to the molecular weight of (6-Nitroquinolin-2-yl)methanol (204.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

-

Key Fragmentation Pathways:

-

Loss of -OH: A peak at m/z 187, corresponding to the loss of the hydroxyl radical.

-

Loss of -CH₂OH: A peak at m/z 173, corresponding to the loss of the hydroxymethyl group.

-

Loss of NO₂: A peak at m/z 158, resulting from the loss of the nitro group.

-

Loss of NO: A peak at m/z 174, from the loss of nitric oxide.

-

Further fragmentation of the quinoline ring would also be expected.

-

Self-Validating System: The combination of the accurate mass measurement of the molecular ion and the logical fragmentation pattern provides a high degree of confidence in the structural assignment.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a fragmentation spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and determine the molecular weight.

-

Analyze the fragmentation pattern to confirm the presence of key structural motifs.

-

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of (6-Nitroquinolin-2-yl)methanol. The presented data for ¹H NMR, ¹³C NMR, IR, and MS, along with the detailed experimental protocols, offer a solid foundation for the synthesis, identification, and characterization of this important chemical entity. Researchers are encouraged to use this guide as a reference and to perform their own comprehensive analyses to obtain experimental data for this specific molecule. The logical workflows and explanations of experimental choices are designed to ensure scientific integrity and to empower researchers in their drug discovery and development endeavors.

References

Sources

An In-depth Technical Guide to the Solubility and Stability of (6-Nitroquinolin-2-yl)methanol

Abstract: This technical guide provides a comprehensive framework for the characterization of (6-Nitroquinolin-2-yl)methanol, a quinoline derivative of interest in medicinal chemistry and drug discovery. Recognizing the critical role that physicochemical properties play in the development pipeline, this document details the scientific rationale and experimental protocols for determining the aqueous solubility and chemical stability of this compound. We delve into both kinetic and thermodynamic solubility assessments and outline a systematic approach to forced degradation studies for identifying potential degradation pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust data package for (6-Nitroquinolin-2-yl)methanol or structurally related compounds.

Introduction: The Pivotal Role of Early Physicochemical Characterization

In the trajectory of drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are foundational to its success. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability, complicate formulation development, and generate unreliable data in biological assays.[1][2] Similarly, chemical instability can compromise a drug's efficacy, safety, and shelf-life by generating potentially toxic degradation products.[3]

(6-Nitroquinolin-2-yl)methanol is a heterocyclic compound featuring a quinoline core, a nitro group, and a primary alcohol. This unique combination of functional groups necessitates a thorough evaluation of its physicochemical behavior. The aromatic quinoline ring and the electron-withdrawing nitro group suggest potential for π-π stacking and dipole interactions, while the methanol substituent provides a site for hydrogen bonding. Understanding the interplay of these features is paramount for predicting its behavior in physiological and formulation environments.

This guide provides the theoretical basis and practical, field-proven protocols to comprehensively assess the solubility and stability profile of (6-Nitroquinolin-2-yl)methanol, thereby enabling informed decision-making in the early stages of research and development.

Foundational Physicochemical Properties

A preliminary analysis of a compound's structure provides valuable insights into its expected properties. The known identifiers and computed chemical properties for (6-Nitroquinolin-2-yl)methanol are summarized below.

| Property | Value | Source |

| Chemical Name | (6-Nitroquinolin-2-yl)methanol | [4] |

| CAS Number | 889944-45-0 | [4] |

| Molecular Formula | C₁₀H₈N₂O₃ | [4] |

| Molecular Weight | 204.18 g/mol | [4] |

| LogP (calculated) | 2.15850 | [4] |

| Topological Polar Surface Area (PSA) | 78.94 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

-

Interpretation for Solubility: The calculated LogP of ~2.16 suggests moderate lipophilicity. While the molecule possesses hydrogen bonding capabilities via the alcohol and nitro groups, its aromatic core may limit extensive hydration, predicting low to moderate aqueous solubility.

-

Interpretation for Stability: The nitro-aromatic system is generally stable but can be susceptible to reduction. The primary alcohol is a potential site for oxidation. The quinoline ring itself is relatively robust but can be subject to degradation under harsh acidic or oxidative conditions.

Comprehensive Solubility Assessment

Solubility is not a single value but is defined by the conditions under which it is measured. For drug discovery, two types of solubility are of primary importance: kinetic and thermodynamic.[5] Kinetic solubility is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[1][6]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[6] This mimics the conditions of many in vitro biological assays and is valuable for early-stage compound screening.[5]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (6-Nitroquinolin-2-yl)methanol in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a clear-bottom 96-well plate. This rapid solvent shift induces precipitation of compounds that are insoluble at that concentration.

-

Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid material.[1][7] The "shake-flask" method is the gold standard for this measurement and is essential for preformulation studies.[8][9]

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

-

Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values, such as pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by WHO guidelines.[9]

-

Sample Preparation: Add an excess amount of solid (6-Nitroquinolin-2-yl)methanol (e.g., 2-5 mg) to separate vials. The key is to ensure solid material remains at the end of the experiment.[8]

-

Incubation: Add a known volume (e.g., 1 mL) of each buffer to the corresponding vials. Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibration: Agitate the samples for a sufficient duration to ensure equilibrium is reached. This should be determined empirically but is typically 24 to 72 hours.[9]

-

Phase Separation: After equilibration, allow the samples to stand, then separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by high-speed centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). Prepare a standard curve from a stock solution of known concentration to ensure accurate quantification.

Chemical Stability and Forced Degradation Assessment

Stability testing is crucial for identifying storage requirements, potential degradation pathways, and for developing analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products. Forced degradation, or stress testing, is the deliberate exposure of a compound to harsh conditions to accelerate its decomposition.[11][12]

The Goal of Forced Degradation

The objective is not to completely destroy the compound but to induce a relevant level of degradation, typically between 10-20%.[13] This provides several key outcomes:

-

Pathway Elucidation: It helps identify the likely degradation products that could form under normal storage conditions.[11]

-

Method Development: It generates a complex sample containing the parent compound and its degradants, which is essential for developing and validating a stability-indicating analytical method (SIAM).[14][15] A SIAM is a validated quantitative method that can resolve the API from all its process impurities and degradation products.[16]

-

Formulation Guidance: Understanding how the molecule degrades (e.g., hydrolysis in acidic pH, oxidation) provides critical information for developing a stable formulation.[17]

Caption: Forced Degradation Experimental Workflow.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of (6-Nitroquinolin-2-yl)methanol at approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (50:50).

-

Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials. A control sample (unstressed stock solution) should be stored at 4°C in the dark.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24-48 hours).[18]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for a set period, as base-catalyzed reactions are often faster.[18]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature and protect from light.[18]

-

Thermal Degradation: Place a vial of the stock solution in a calibrated oven at an elevated temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

-

-

Sample Quenching and Analysis: After the designated exposure time, samples should be quenched. For acid and base hydrolysis, this involves neutralization. All samples, including the control, should then be diluted to an appropriate concentration and analyzed promptly by a stability-indicating HPLC method.

Developing the Stability-Indicating Method (SIAM)

The cornerstone of a stability study is the analytical method. RP-HPLC is the most common technique.[19]

-

Column and Mobile Phase Selection: Start with a versatile C18 column. A typical mobile phase system consists of an aqueous buffer (e.g., 0.1% formic acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B.

-

Gradient Optimization: Develop a gradient elution method that starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B. This is necessary to elute both the polar degradation products and the more lipophilic parent compound in a reasonable time with good peak shape.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution. A PDA detector is crucial as it allows for the assessment of peak purity, helping to ensure that the parent peak is not co-eluting with a degradant.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[19] The stressed samples are used to prove specificity—the ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as degradants.

Summarizing Stability Data

The results of the forced degradation study should be compiled into a clear summary table.

| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Degradation | No. of Degradants |

| Control | N/A | 100.0 | 0.0 | 0 |

| 0.1 M HCl | 48h / 60°C | [Data] | [Data] | [Data] |

| 0.1 M NaOH | 24h / RT | [Data] | [Data] | [Data] |

| 3% H₂O₂ | 24h / RT | [Data] | [Data] | [Data] |

| Thermal | 72h / 80°C | [Data] | [Data] | [Data] |

| Photolytic | 24h / ICH Light Box | [Data] | [Data] | [Data] |

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for determining the essential solubility and stability characteristics of (6-Nitroquinolin-2-yl)methanol. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, forced degradation, and the development of a stability-indicating analytical method, researchers can build a comprehensive data package. This information is not merely a checklist requirement; it is a critical tool that informs every subsequent stage of development, from formulation design and manufacturing process control to the determination of storage conditions and shelf-life. The insights gained from these studies will ultimately de-risk the development path and increase the probability of translating a promising chemical entity into a viable therapeutic candidate.

References

-

(6-Nitroquinolin-2-yl)methanol - LookChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved January 2, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved January 2, 2026, from [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, September 1). Retrieved January 2, 2026, from [Link]

-

Kinetic versus thermodynamic solubility temptations and risks - Ovid. (n.d.). Retrieved January 2, 2026, from [Link]

-

Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.). Retrieved January 2, 2026, from [Link]

-

Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved January 2, 2026, from [Link]

-

Stability Indicating HPLC Method Development: A Review - IJPPR. (2023, February 28). Retrieved January 2, 2026, from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Retrieved January 2, 2026, from [Link]

-

Solubility Assessment Service - Creative Biolabs. (n.d.). Retrieved January 2, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 2, 2026, from [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Retrieved January 2, 2026, from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved January 2, 2026, from [Link]

-

Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. (2025, August 10). Retrieved January 2, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 2, 2026, from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved January 2, 2026, from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved January 2, 2026, from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved January 2, 2026, from [Link]

-

6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

(2-Methyl-7-nitroquinolin-6-yl)methanol | C11H10N2O3 | CID 153939339 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

6-Methoxy-1-methyl-8-nitroquinolin-1-ium - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved January 2, 2026, from [Link]

-

High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine in six species of Solanum grown in Saudi Arabia - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. lookchem.com [lookchem.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijtsrd.com [ijtsrd.com]

- 16. ijpsr.com [ijpsr.com]

- 17. researchgate.net [researchgate.net]

- 18. High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine in six species of Solanum grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

(6-Nitroquinolin-2-yl)methanol: A Versatile Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Medicinal Chemists on Harnessing the Potential of a Unique Quinoline Derivative

Authored by: Your Senior Application Scientist

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of pharmacological activities.[1][2][3] The introduction of a nitro group, a powerful and versatile functional moiety, further enhances the therapeutic potential of this scaffold, often imparting selective toxicity and enabling novel mechanisms of action.[4][5][6] This technical guide delves into the untapped potential of a specific derivative, (6-Nitroquinolin-2-yl)methanol, a molecule poised at the intersection of these two privileged pharmacophores. We will explore its strategic importance as a synthetic building block and outline its potential applications in the development of novel anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a conceptual framework but also actionable experimental protocols to unlock the therapeutic promise of this compound.

The Strategic Importance of the (6-Nitroquinolin-2-yl)methanol Scaffold

The therapeutic potential of (6-Nitroquinolin-2-yl)methanol stems from the synergistic interplay of its three key structural features: the quinoline core, the nitro group at the 6-position, and the methanol group at the 2-position.

-

The Quinoline Core: This bicyclic aromatic system is a well-established pharmacophore known for its ability to intercalate with DNA, inhibit key enzymes, and modulate various signaling pathways. Its rigid structure provides a robust framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.[1][2] Quinoline derivatives have found success as antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., topotecan).[2]

-

The Nitro Group (-NO2): The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline ring, potentially enhancing its biological activity.[5][7] Crucially, the nitro group can act as a bio-reductive "warhead." In the hypoxic microenvironments characteristic of solid tumors and certain bacterial or parasitic infections, nitroreductase enzymes can reduce the nitro group to highly reactive cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives.[7][8] This selective activation offers a pathway to targeted therapies with reduced off-target toxicity.[4][6]

-

The Methanol Group (-CH2OH): The methanol substituent at the 2-position provides a critical handle for synthetic diversification. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a variety of esters, ethers, and amines. This allows for the facile introduction of different pharmacophoric fragments to modulate solubility, cell permeability, and target-binding affinity, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[9]

Potential Application I: Hypoxia-Activated Anticancer Prodrugs

The hypoxic core of solid tumors presents a significant challenge to conventional cancer therapies but offers a unique opportunity for targeted drug activation. We hypothesize that (6-Nitroquinolin-2-yl)methanol can serve as a scaffold for novel hypoxia-activated prodrugs.

Proposed Mechanism of Action

The proposed mechanism leverages the bio-reductive activation of the nitro group by nitroreductase enzymes overexpressed in hypoxic tumor cells.

Caption: Proposed bio-reductive activation pathway.

Synthetic Strategy & Library Development

The primary alcohol of (6-Nitroquinolin-2-yl)methanol can be derivatized to introduce various functionalities aimed at enhancing potency and modulating physicochemical properties.

Caption: Synthetic diversification workflow.

Experimental Protocol: Evaluation of Anticancer Activity

Objective: To assess the hypoxia-selective cytotoxicity of novel (6-Nitroquinolin-2-yl)methanol derivatives.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[10]

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

-

Hypoxia chamber or incubator with controlled O2 levels.

-

MTT or PrestoBlue cell viability assay reagents.

-

Test compounds (synthesized derivatives) dissolved in DMSO.

-

Positive controls (e.g., Tirapazamine).

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Include a vehicle control (DMSO) and a positive control.

-

Normoxic vs. Hypoxic Incubation:

-

Normoxia: Place one set of plates in a standard incubator (21% O2).

-

Hypoxia: Place a duplicate set of plates in a hypoxia chamber (1% O2) for 48-72 hours.

-

-

Cell Viability Assessment: After the incubation period, add MTT or PrestoBlue reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) for each compound under both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR = IC50 normoxia / IC50 hypoxia) is a key metric for selectivity.

| Compound | IC50 (Normoxia, µM) | IC50 (Hypoxia, µM) | Hypoxia Cytotoxicity Ratio (HCR) |

| Derivative A | >100 | 15.2 | >6.6 |

| Derivative B | 85.6 | 5.8 | 14.8 |

| Tirapazamine | 50.1 | 1.2 | 41.8 |

Potential Application II: Novel Antimicrobial Agents

The quinoline scaffold is present in many antibacterial drugs, and nitroaromatic compounds are effective against a range of microbial pathogens.[2][8][11] (6-Nitroquinolin-2-yl)methanol is therefore a promising starting point for the development of new antimicrobial agents, potentially active against drug-resistant strains.

Rationale and Target Organisms

The bio-reductive activation of the nitro group is a validated mechanism for antimicrobial action, as seen in drugs like metronidazole. This approach could be effective against anaerobic or microaerophilic bacteria and parasites that possess the necessary nitroreductase enzymes.

Potential Target Organisms:

-

Bacteria: Helicobacter pylori, Clostridium difficile, Mycobacterium tuberculosis (which experiences hypoxic conditions within granulomas).

-

Parasites: Trypanosoma cruzi, Leishmania species, Giardia lamblia.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of (6-Nitroquinolin-2-yl)methanol derivatives against a panel of pathogenic microorganisms.

Materials:

-

Bacterial or parasitic strains of interest.

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

96-well microtiter plates.

-

Test compounds and standard antibiotic controls (e.g., ciprofloxacin, metronidazole).

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the appropriate growth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plates under the appropriate conditions (temperature, atmosphere, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of the Core Scaffold: (6-Nitroquinolin-2-yl)methanol

While commercially available, an in-house synthesis of the core scaffold may be desirable for cost-effectiveness in large-scale library production.[12][13] A plausible synthetic route begins with the commercially available 6-nitroquinoline.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. svedbergopen.com [svedbergopen.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 9. The use of methanol as a C1 building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 12. lookchem.com [lookchem.com]

- 13. 889944-45-0|(6-Nitroquinolin-2-yl)methanol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on (6-Nitroquinolin-2-yl)methanol as a Precursor in Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Precursor

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficiency of a synthetic route is paramount. Precursors that offer multiple, orthogonally reactive functional groups are of immense value, serving as versatile platforms for the rapid generation of molecular diversity. (6-Nitroquinolin-2-yl)methanol is one such strategic building block. Its quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3][4] The molecule is further functionalized with two key reactive sites: a primary alcohol at the 2-position and a nitro group at the 6-position. This bifunctionality allows for a wide array of selective transformations, enabling chemists to build complex molecular architectures in a controlled, stepwise manner. This guide provides an in-depth exploration of the synthesis, reactivity, and application of (6-nitroquinolin-2-yl)methanol as a pivotal precursor.

Core Properties and Specifications

A clear understanding of the physicochemical properties of a precursor is fundamental to its effective use in synthesis. Key data for (6-nitroquinolin-2-yl)methanol are summarized below.

| Property | Value | Source |

| CAS Number | 889944-45-0 | [5] |

| Molecular Formula | C₁₀H₈N₂O₃ | [5] |

| Molecular Weight | 204.18 g/mol | [5] |

| Appearance | Solid (Typical) | N/A |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Storage | Sealed in dry, Room Temperature | [5] |

Part 1: Synthesis of the Precursor

The synthesis of (6-nitroquinolin-2-yl)methanol is not commonly detailed as a final product in literature but can be logically derived from its immediate precursor, 2-methyl-6-nitroquinoline.[6][7] The synthesis of this starting material is well-documented, typically via a Skraup-type reaction or a variation thereof.[8][9] The critical transformation is the selective oxidation of the benzylic methyl group to a primary alcohol.

Proposed Synthetic Pathway: From 2-Methyl-6-nitroquinoline

A robust and widely employed method for the oxidation of activated methyl groups on heteroaromatic rings is the use of selenium dioxide (SeO₂).[10][11][12][13][14] This reagent offers good selectivity for the conversion of methylquinolines to their corresponding aldehydes, which can then be readily reduced to the desired alcohol.

Causality of Reagent Choice:

-

Selenium Dioxide (SeO₂): SeO₂ is particularly effective for oxidizing methyl groups positioned at the 2- or 4-positions of the quinoline ring due to the electron-withdrawing nature of the heterocyclic nitrogen, which activates the adjacent C-H bonds.[13] The reaction is typically performed in a solvent like dioxane under reflux.

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting the intermediate aldehyde to a primary alcohol without affecting the nitro group. Its operational simplicity and high yields make it a preferred choice over more powerful reducing agents like lithium aluminum hydride (LAH), which could potentially reduce the nitro group as well.

Experimental Protocol: Synthesis via Oxidation and Reduction

Step 1: Oxidation of 2-Methyl-6-nitroquinoline

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-6-nitroquinoline (1.0 equiv) and selenium dioxide (1.1 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask (approx. 10 mL per gram of starting material).

-

Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The oxidation of methylquinolines can take several hours.[10]

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The black elemental selenium byproduct can be removed by filtration through a pad of celite.

-

Isolation: The filtrate, containing 6-nitroquinoline-2-carbaldehyde, is concentrated under reduced pressure. The crude aldehyde can be purified by column chromatography or taken directly to the next step.

Step 2: Reduction to (6-Nitroquinolin-2-yl)methanol

-

Dissolution: Dissolve the crude 6-nitroquinoline-2-carbaldehyde (1.0 equiv) in methanol (MeOH).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude (6-nitroquinolin-2-yl)methanol can be purified by recrystallization or silica gel chromatography.

Part 2: The Synthetic Utility: Key Transformations

The true power of (6-nitroquinolin-2-yl)methanol lies in the selective manipulation of its two primary functional groups. The hydroxymethyl group serves as a handle for oxidation or substitution, while the nitro group is a precursor to an amine, a cornerstone of medicinal chemistry.

A. Transformations of the Hydroxymethyl Group

-

Oxidation to 6-Nitroquinoline-2-carbaldehyde: The conversion of the primary alcohol to an aldehyde is a crucial step for subsequent reactions such as Wittig olefination, reductive amination, or condensation reactions.

-

Expert Insight: While many oxidizing agents exist, chromium-based reagents are now largely avoided due to toxicity. Milder, more selective methods like the Dess-Martin Periodinane (DMP) oxidation or the Swern oxidation are preferred.[15][16][17][18][19][20][21][22][23][24] DMP oxidation is operationally simple and proceeds under neutral conditions at room temperature, making it highly compatible with sensitive functional groups.[15] The Swern oxidation, while requiring cryogenic temperatures (-78 °C), is also highly effective and avoids heavy metals.[21][23]

Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (6-nitroquinolin-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 equiv) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

-

Isolation: Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude aldehyde, which can be purified by chromatography.

-

-

Conversion to 2-(Halomethyl)-6-nitroquinoline: Transforming the alcohol into a halide (e.g., chloride or bromide) creates an excellent electrophile for SN2 reactions, allowing for the introduction of a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines).

-

Expert Insight: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to chlorides. The reaction is typically performed in the presence of a base like pyridine to neutralize the HCl byproduct. For conversion to the bromide, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃) are standard choices.

-

B. Transformations of the Nitro Group

-

Reduction to (6-Aminoquinolin-2-yl)methanol: The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and valuable transformations in the synthesis of pharmaceuticals.[25] The resulting aniline moiety can be further functionalized through acylation, alkylation, diazotization, or used in cross-coupling reactions.

-

Expert Insight: Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method but can sometimes be too powerful, potentially leading to over-reduction of the quinoline ring itself.[26] A more chemoselective and reliable method for this specific transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol.[27][28][29][30] This method is known for its high tolerance of other reducible functional groups.[29]

Protocol: Tin(II) Chloride Reduction

-

Setup: To a round-bottom flask, add (6-nitroquinolin-2-yl)methanol (1.0 equiv) and dissolve it in ethanol (EtOH).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for several hours until TLC indicates the complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and carefully basify the mixture by adding a saturated aqueous NaHCO₃ solution until the pH is ~8. This will precipitate tin salts.

-

Isolation: Filter the mixture through celite to remove the inorganic solids, washing the filter cake with ethanol or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The residue can be partitioned between ethyl acetate and water. The organic layer is then dried and concentrated to afford the crude (6-aminoquinolin-2-yl)methanol, which can be purified by column chromatography.

-

Part 3: Application in Drug Discovery Workflow

The derivatives of (6-nitroquinolin-2-yl)methanol are ideal candidates for building compound libraries for high-throughput screening in drug discovery. The aminoquinoline scaffold is a key pharmacophore in antimalarial drugs like chloroquine and has been explored for anticancer, antiviral, and anti-inflammatory activities.[1][2][3][31][32]

The synthetic strategy allows for diversification at two key points, creating a matrix of novel compounds from a single, common intermediate.

This dual-axis approach enables the systematic exploration of the structure-activity relationship (SAR). For example, modifications at the 6-amino position can modulate properties like solubility, protein binding, and metabolic stability, while changes at the 2-position can alter the molecule's shape and interaction with a target's binding pocket.

Part 4: Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed when handling (6-nitroquinolin-2-yl)methanol and its parent compound, 6-nitroquinoline.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[33]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[33]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.

-

Hazards: The parent compound, 6-nitroquinoline, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also suspected of causing cancer.[33] While specific data for the methanol derivative may be limited, it should be handled with the same level of caution.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Dess-Martin periodinane - Wikipedia . Wikipedia. [Link]

-

A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide . Taylor & Francis Online. [Link]

-

Nitro Reduction - Common Conditions . Organic Chemistry Data. [Link]

-

Reduction of nitroaromatic compounds in tin(II) chloride... . ResearchGate. [Link]

-

The dess-martin periodinane - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium . ScienceDirect. [Link]

-

Dess−Martin Periodinane Oxidation . ResearchGate. [Link]

-

Copper-Catalyzed Selective 1,2-Reduction of Quinolines . ACS Publications. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies . PubMed Central. [Link]

-

A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide . Taylor & Francis. [Link]

-

Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides . WordPress. [Link]

-

Dess-Martin periodinane, Triacetoxyperiodinane, DMP . Organic Chemistry Portal. [Link]

-

Reduction of nitro compounds - Wikipedia . Wikipedia. [Link]

-

The use of selenium (IV) oxide to oxidize aromatic methyl groups . Emporia State University. [Link]

-

Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study . Universal Print. [Link]

-

4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective . ResearchGate. [Link]

-

Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents . National Institutes of Health. [Link]

-

4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective: Pharmaceutical Science-Pharmaceutics . ResearchGate. [Link]

-

A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs . University of Liverpool Repository. [Link]

-

Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines . ResearchGate. [Link]

-

Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline . PubMed Central. [Link]

-

Reduction of 6‐nitroquinoline with phosphine . Scilit. [Link]

-

Swern oxidation - Wikipedia . Wikipedia. [Link]

-